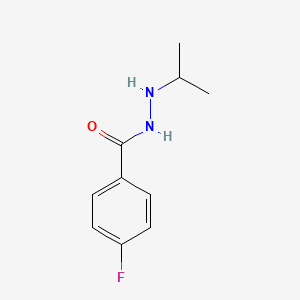
4-fluoro-N'-propan-2-ylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-propan-2-ylbenzohydrazide: is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a fluorine atom at the fourth position of the benzene ring and a propan-2-yl group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N’-propan-2-ylbenzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and an appropriate alkylating agent, such as isopropyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-fluoro-N’-propan-2-ylbenzohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N’-propan-2-ylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-fluoro-N’-propan-2-ylbenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-propan-2-ylbenzohydrazide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
- 4-fluoro-N’-methylbenzohydrazide
- 4-fluoro-N’-ethylbenzohydrazide
- 4-fluoro-N’-butylbenzohydrazide
Comparison: 4-fluoro-N’-propan-2-ylbenzohydrazide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propan-2-yl group may provide different steric and electronic effects, leading to variations in its interaction with molecular targets and its overall properties.
Properties
CAS No. |
2925-02-2 |
|---|---|
Molecular Formula |
C10H13FN2O |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-fluoro-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H13FN2O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3,(H,13,14) |
InChI Key |
LHTLVTJXNDIKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


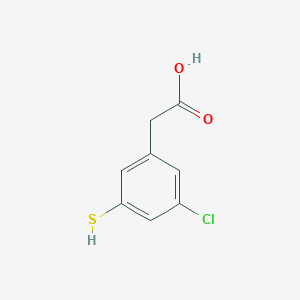
![2,3-Dihydrofuro[2,3-c]pyridin-3-amine](/img/structure/B8479361.png)
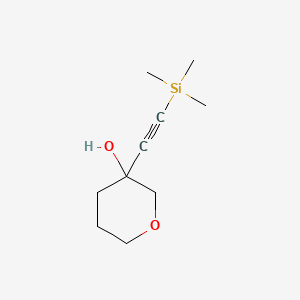
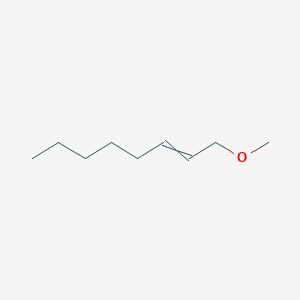

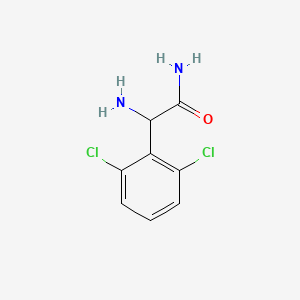
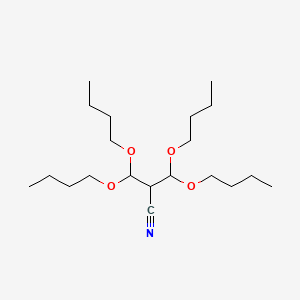
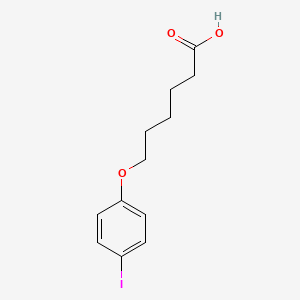
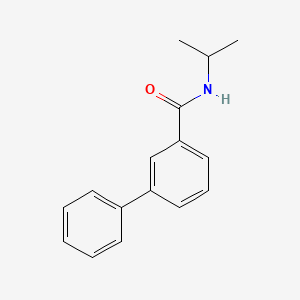
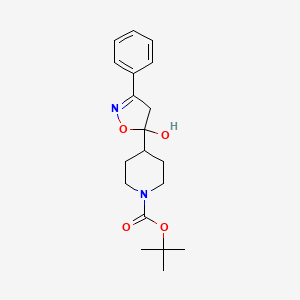

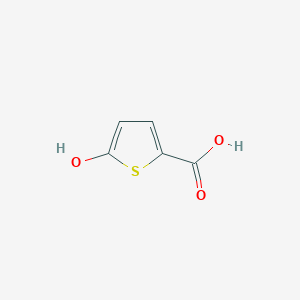
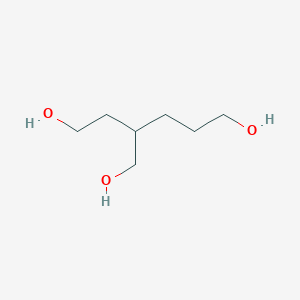
![(5-Amino-1,2,4-thiadiazol-3-yl)[(fluoromethoxy)imino]acetic acid](/img/structure/B8479447.png)
